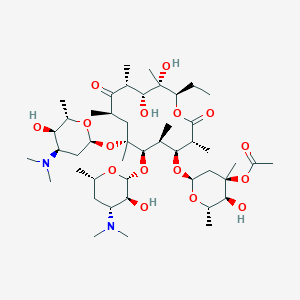
3-Ethyl-2-methyl-2-heptanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related alcohols, such as 4-methyl-3-heptanol and 2-ethyl-1-hexanol, has been extensively studied, demonstrating various synthetic routes and catalysts employed to achieve desired alcohols. For instance, the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal involves solventless conditions with trifunctional mixed metal oxide containing copper and magnesium, showcasing the effectiveness of using specific catalysts for alcohol synthesis (Patankar & Yadav, 2017).
Molecular Structure Analysis
Investigations into the molecular structure of alcohols similar to 3-Ethyl-2-methyl-2-heptanol, such as 4-methyl-3-heptanol, reveal insights into their dielectric properties and supramolecular structures. High-pressure conditions have been shown to affect the Debye process in alcohols, indicative of changes in hydrogen-bonded structures under varying environmental conditions (Pawlus et al., 2013).
Chemical Reactions and Properties
The chemical behavior of alcohols, including reactions and properties, can be exemplified by studies on 4-methyl-3-heptanol and its mixtures, where Debye-like processes and molecular dynamics are influenced by intramolecular conformation and supramolecular structures (Bauer et al., 2013). These studies provide a foundation for understanding the reactivity and chemical properties of 3-Ethyl-2-methyl-2-heptanol.
Physical Properties Analysis
The physical properties of alcohols, including 3-Ethyl-2-methyl-2-heptanol, are significantly influenced by their molecular structure. Research on infrared spectroscopy of heptanol isomers reveals how branching affects aggregation in associating systems, offering insights into the physical properties of alcohols with complex branching such as 3-Ethyl-2-methyl-2-heptanol (Serra et al., 2017).
Chemical Properties Analysis
The chemical properties of alcohols, including their reactivity and interaction with other compounds, can be explored through studies on related chemicals. The synthesis and antimicrobial activity of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlight the potential chemical interactions and properties relevant to 3-Ethyl-2-methyl-2-heptanol (Kariyappa et al., 2016).
Applications De Recherche Scientifique
Metabolism in Organisms
3-methylheptane (3-MH), a structurally similar compound, has been found to induce hyaline droplet nephropathy in male 344 Fischer rats. The study of its metabolism and urinary metabolites has revealed diverse chemical properties (Serve et al., 1993).
Chemical Behavior and Interactions
The Debye-like process in 4-methyl-3-heptanol becomes stronger when mixed with 2-ethyl-1-hexanol. This suggests that the formation of ring-like supramolecular structures becomes energetically unfavorable with the addition of 2-ethyl-1-hexanol (Bauer et al., 2013).
Synthesis and Pharmaceutical Applications
The stereospecific synthesis of (+)-(3R, 4R)-4-Methyl-3-heptanol, an enantiomer of a pheromone of the Smaller European Elm Bark Beetle, provides new avenues for research and potential applications in controlling pest populations (Fráter, 1979).
Catalysis in Synthesis
A study presents a one-pot synthesis of 2-ethyl-1-hexanol from n-butanal using a combustion synthesized Cu/Mg/Al mixed metal oxide catalyst. This demonstrates a cost-effective and efficient method for synthesizing similar compounds (Patankar & Yadav, 2017).
Chemical Dynamics and Properties
High-pressure studies have revealed significant effects on the Debye process of 4-methyl-3-heptanol, affecting the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Pheromone Research
The main component of the aggregation pheromone of Scolytus amygdali is (3S,4S)-4-methyl-3-heptanol, which has shown to attract beetles and inhibit other stereoisomers (Zada et al., 2004).
Safety And Hazards
3-Ethyl-2-methyl-2-heptanol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
3-ethyl-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-7-8-9(6-2)10(3,4)11/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQBLFACWMOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338219 | |
| Record name | 3-Ethyl-2-methyl-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methyl-2-heptanol | |
CAS RN |
19780-59-7 | |
| Record name | 3-Ethyl-2-methyl-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)




![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)





